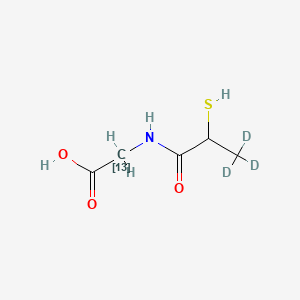![molecular formula C22H28F3N3O2SSi B563074 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole CAS No. 1076198-62-3](/img/structure/B563074.png)
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as Lansoprazole Sulfide . It has a molecular formula of C16H14F3N3OS and a molecular weight of 353.36 . It is a metabolite of Lansoprazole, a gastric pump inhibitor .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-CHLOROMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE and 1H-BENZOIMIDAZOLE-2-THIOL .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pyridine ring via a sulfur atom and a methyl group . The pyridine ring is substituted with a trifluoroethoxy group at the 4-position and a methyl group at the 3-position .Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of 149-150°C and a predicted boiling point of 494.9±55.0 °C . It has a density of 1.41 and a pKa of 10.60±0.10 (Predicted) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Synthesis and Medicinal Applications
This compound has been synthesized and tested for various medicinal applications. For instance, Kubo et al. (1990) explored its synthesis for antiulcer agents, noting its superiority to omeprazole in anti-secretory and antiulcer potencies, particularly in protecting gastric mucosa from ethanol-induced damage (Kubo et al., 1990).
Antibacterial Properties
Kühler et al. (2002) studied derivatives of this compound for their selective antibacterial properties against Helicobacter spp., although they also noted a susceptibility to metabolic oxidation which could compromise its utility as an antibacterial agent (Kühler et al., 2002).
Synthesis Techniques
Sailu et al. (2008) discussed the microwave synthesis of this compound, highlighting its role as an intermediate in the industrial synthesis of the anti-ulcer drug Lansoprazole (Sailu et al., 2008).
Crystal Structure Analysis
Swamy and Ravikumar (2007) analyzed the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions (Swamy & Ravikumar, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl]oxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O2SSi/c1-14-18(26-10-9-19(14)29-13-22(23,24)25)12-31-20-27-16-8-7-15(11-17(16)28-20)30-32(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQJEQHDCQXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662127 |
Source


|
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole | |
CAS RN |
1076198-62-3 |
Source


|
| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

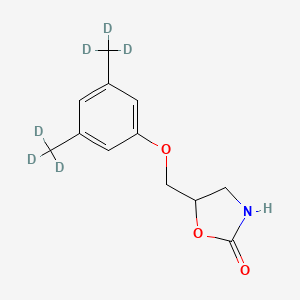
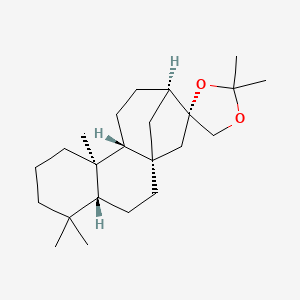
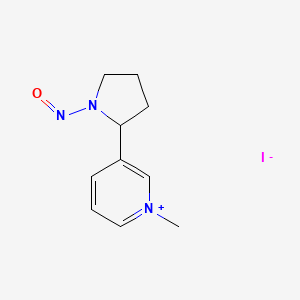
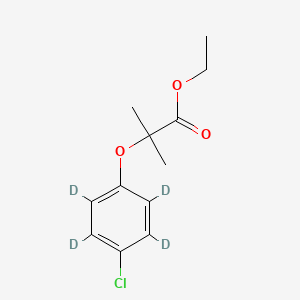


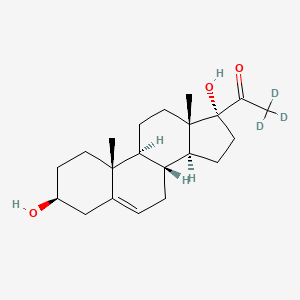


![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)



